A-967079

Description

Propriétés

IUPAC Name |

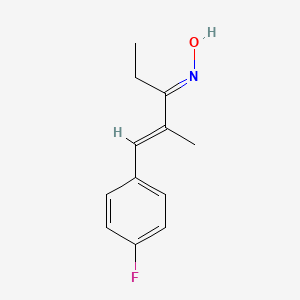

(NE)-N-[(E)-1-(4-fluorophenyl)-2-methylpent-1-en-3-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-3-12(14-15)9(2)8-10-4-6-11(13)7-5-10/h4-8,15H,3H2,1-2H3/b9-8+,14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKROEBDHHKMNBZ-CHBKHGQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C(=CC1=CC=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\O)/C(=C/C1=CC=C(C=C1)F)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170613-55-4 | |

| Record name | A-967079 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1170613554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-967079 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S15N98QQ2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of A-967079

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the molecular mechanism of action for A-967079, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It includes a summary of its pharmacological profile, the signaling pathways it modulates, and detailed protocols for key validation experiments.

Core Mechanism of Action

This compound functions as a selective blocker of the TRPA1 ion channel[1]. TRPA1 is a non-selective cation channel primarily expressed on the plasma membrane of sensory neurons and is a key sensor for noxious chemical, mechanical, and thermal stimuli[2][3]. The activation of TRPA1 leads to an influx of cations, predominantly Ca²⁺, which depolarizes the neuron and initiates the transmission of pain signals[4].

This compound exerts its antagonistic effect through direct, non-covalent binding to the channel protein. Structural and mutagenesis studies have identified its binding site within a pocket formed by the S5 and S6 transmembrane segments and the first pore helix of the TRPA1 channel[5][6]. By occupying this site, this compound stabilizes the channel in a closed state, physically preventing ion permeation and subsequent neuronal activation[3]. This direct channel blockade is the fundamental mechanism behind its analgesic and anti-inflammatory properties[7].

An interesting pharmacological characteristic of this compound is its species-specific activity. While it is a potent antagonist of mammalian (human and rat) TRPA1, it has been shown to act as an agonist on chicken and frog TRPA1 channels[2]. This divergence is attributed to variations in key amino acid residues within the antagonist binding pocket[2].

Pharmacological Profile: Potency and Selectivity

This compound is characterized by its high potency and remarkable selectivity for the TRPA1 channel. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent antagonism, with a notable preference for the human isoform over the rat isoform.

Table 1: Potency of this compound on TRPA1 Channels

| Species/Isoform | IC₅₀ Value | Reference |

|---|---|---|

| Human TRPA1 | 67 nM | [1][8][9][10] |

| Rat TRPA1 | 289 nM |[1][8][9][10] |

Furthermore, this compound exhibits high selectivity, ensuring minimal off-target effects. It shows over 1000-fold selectivity for TRPA1 compared to other TRP channels (including TRPV1) and more than 150-fold selectivity against a broad panel of over 75 other ion channels, enzymes, and G-protein-coupled receptors[11].

Table 2: Selectivity Profile of this compound

| Target Class | Selectivity | Reference |

|---|---|---|

| Other TRP Channels | >1000-fold | [11] |

| Other Ion Channels, Enzymes, GPCRs | >150-fold |[11] |

Modulation of Signaling Pathways

The primary signaling pathway modulated by this compound is the nociceptive signaling cascade initiated by TRPA1 activation in primary afferent sensory neurons[1]. In physiological and pathophysiological states (e.g., inflammation, neuropathy), various endogenous and exogenous stimuli activate TRPA1. This activation opens the channel, leading to cation influx, membrane depolarization, and the generation of an action potential that is transmitted to the central nervous system and perceived as pain.

This compound intervenes at the initial step of this pathway. By blocking the TRPA1 channel, it prevents the initial cation influx, thereby inhibiting neuronal depolarization and subsequent signal transmission. This blockade effectively reduces the firing of wide dynamic range (WDR) and nociceptive specific (NS) neurons in the spinal cord, which is a key mechanism for its analgesic effects in inflammatory and osteoarthritic pain models[1][9][10].

Key Experimental Protocols

The mechanism of action of this compound has been elucidated through various in vitro and in vivo experiments. Below are detailed methodologies for two foundational in vitro assays.

This assay measures the ability of this compound to inhibit TRPA1-mediated increases in intracellular calcium.

Objective: To quantify the dose-dependent inhibition of agonist-induced calcium influx by this compound in cells expressing TRPA1.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing human or rat TRPA1 in a suitable medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂. Plate the cells onto 96-well black-wall, clear-bottom plates and grow to confluence[12].

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Indo-1 AM) in Hanks' Balanced Salt Solution (HBSS)[13]. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well. Incubate for 45-60 minutes at 37°C in the dark[13][14].

-

Cell Washing: Gently wash the cells twice with fresh HBSS to remove extracellular dye, leaving 100 µL of HBSS in each well after the final wash[13].

-

Compound Incubation: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 15-30 minutes at 37°C[13].

-

Calcium Flux Measurement: Place the plate in a fluorescence microplate reader (e.g., FlexStation 3) equipped with an automated liquid handling system[12].

-

Establish a baseline fluorescence reading for 30-60 seconds.

-

Inject a TRPA1 agonist (e.g., allyl isothiocyanate (AITC), final concentration ~50 µM) into the wells to stimulate the channel.

-

Record the fluorescence intensity kinetically for 3-5 minutes to capture the peak calcium response[13].

-

-

Data Analysis: Calculate the change in fluorescence (peak minus baseline) for each well. Plot the percentage of inhibition relative to the vehicle control against the concentration of this compound to determine the IC₅₀ value.

This technique provides a direct measure of ion channel activity and its inhibition by this compound.

Objective: To directly measure the inhibition of agonist-evoked TRPA1 currents by this compound.

Methodology:

-

Cell Preparation: Use TRPA1-expressing HEK293 cells plated on glass coverslips.

-

Recording Setup: Transfer a coverslip to a recording chamber on an inverted microscope. Perfuse the cells with a standard bath solution (extracellular solution) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.

-

Pipette Solution: Prepare a pipette solution (intracellular solution) containing (in mM): 140 KCl, 5 EGTA, and 10 HEPES, with pH adjusted to 7.4[2].

-

Whole-Cell Recording:

-

Form a giga-ohm seal between a borosilicate glass pipette (filled with intracellular solution) and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

-

Current Measurement:

-

Obtain a stable baseline current recording.

-

Apply a TRPA1 agonist (e.g., AITC) via the bath perfusion system to evoke an inward current.

-

Once a stable agonist-evoked current is achieved, co-apply this compound with the agonist.

-

Record the reduction in the current amplitude. Wash out the antagonist to observe the recovery of the current.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of inhibition for different concentrations to generate a dose-response curve and determine the IC₅₀.

References

- 1. apexbt.com [apexbt.com]

- 2. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding and Activating of Analgesic Crotalphine with Human TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Transient Receptor Potential Ankyrin Type-1 Channels as a Potential Target for the Treatment of Cardiovascular Diseases [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of a Ligand Binding Site in the Human Transient Receptor Potential Ankyrin 1 Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 11. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 13. benchchem.com [benchchem.com]

- 14. bu.edu [bu.edu]

A-967079: A Potent and Selective TRPA1 Channel Blocker for Nociceptive Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel predominantly expressed in nociceptive primary afferent neurons. It functions as a critical sensor for a wide array of exogenous irritants and endogenous inflammatory mediators, playing a pivotal role in the generation and maintenance of pain and neurogenic inflammation.[1][2] Its involvement in various pain states, including inflammatory, neuropathic, and visceral pain, has positioned TRPA1 as a promising therapeutic target for the development of novel analgesics.[3] A-967079, also known as (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-pentene-3-one oxime, has emerged as a highly potent and selective antagonist of the TRPA1 channel, demonstrating significant analgesic efficacy in preclinical models.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the TRPA1 channel. Mutagenesis and cryo-electron microscopy studies have identified its binding site within a pocket formed by the S5 and S6 transmembrane helices and the first pore helix of the channel.[5][6] Specifically, residues such as Phenylalanine-909 (Phe909), Serine-873 (Ser873), and Threonine-874 (Thr874) are crucial for the interaction.[5][6] The binding of this compound to this site allosterically modulates the channel, preventing its opening in response to agonist stimulation and thereby blocking the influx of cations (primarily Ca²⁺ and Na⁺) that leads to neuronal depolarization and the propagation of pain signals.

The activation of TRPA1 is intricately linked to downstream signaling cascades, particularly those involving Phospholipase C (PLC) and Protein Kinase A (PKA).[4][7][8] Inflammatory mediators like bradykinin (B550075) can activate G-protein coupled receptors (GPCRs), leading to the activation of PLC and PKA. These kinases can then phosphorylate and sensitize the TRPA1 channel, lowering its activation threshold. This compound, by blocking the channel's pore, effectively prevents the transduction of these sensitizing signals into a nociceptive response.

TRPA1 Signaling and Blockade by this compound

Quantitative Data

The pharmacological profile of this compound is characterized by its high potency and selectivity for the TRPA1 channel.

| Parameter | Species | Value | Reference |

| IC₅₀ (TRPA1) | Human | 67 nM | [1] |

| Rat | 289 nM | [1] | |

| Selectivity | Other TRP Channels (TRPV1, TRPV2, TRPV3, TRPV4, TRPM8) | >1000-fold | [4] |

| Other Ion Channels, Enzymes, and GPCRs | >150-fold | [4] |

Table 1: Potency and Selectivity of this compound

| Parameter | Route | Dose | Value | Reference |

| Cₘₐₓ | IV | 30 µmol/kg | ~26.6 µM | [4] |

| tₘₐₓ | IV | 30 µmol/kg | 1.5 h | [4] |

| t₁/₂ (distribution) | IV | 30 µmol/kg | 1.8 h | [4] |

| t₁/₂ (elimination) | IV | 30 µmol/kg | 92.2 h | [4] |

| Oral Bioavailability | Oral | - | Robust | [4] |

| CNS Penetration | - | - | Good | [9] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Assays

This technique allows for the direct measurement of ion channel activity in response to agonists and antagonists.

Whole-Cell Patch-Clamp Workflow

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPA1, or primary cultured Dorsal Root Ganglion (DRG) neurons are used.[8][10][11]

-

Intracellular Solution (in mM): 140 CsCl, 2 MgCl₂, 10 MES, and 5 EGTA, with pH adjusted to 7.2 with CsOH.[12]

-

Extracellular Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 0.33 NaH₂PO₄, 5 HEPES, and 5 glucose, with pH adjusted to 7.4.[13]

-

Recording: Whole-cell currents are recorded at a holding potential of -60 mV. A voltage ramp protocol from -100 mV to +100 mV can be applied to determine the current-voltage relationship.

-

Drug Application: A baseline current is established before applying a TRPA1 agonist (e.g., 100 µM allyl isothiocyanate - AITC). After observing a stable inward current, this compound is perfused at various concentrations to determine its inhibitory effect.

This method measures changes in intracellular calcium concentration, an indicator of TRPA1 channel activation.

Calcium Imaging Workflow

-

Cell Preparation: Primary DRG neurons are cultured on glass coverslips.[5][14]

-

Dye Loading: Cells are incubated with 2.5 µM Fura-2 AM and 0.025% pluronic acid for 20-30 minutes at room temperature.[5][15][16] This is followed by a 30-minute wash to allow for de-esterification of the dye.[15][16]

-

Imaging: Ratiometric imaging is performed by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Drug Application: After establishing a stable baseline, cells are pre-incubated with this compound for a defined period before stimulation with a TRPA1 agonist. The change in the 340/380 nm fluorescence ratio reflects the change in intracellular calcium concentration.

In Vivo Assays

This model assesses both acute neurogenic and persistent inflammatory pain.

-

Animal Model: Male Swiss Webster mice or Sprague-Dawley rats.

-

Procedure: A dilute solution of formalin (e.g., 2.5% in saline, 20 µL) is injected into the plantar surface of the hind paw.[17]

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally) at a specified time before the formalin injection.

-

Behavioral Scoring: The total time spent licking, flinching, and biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).[17][18]

This model induces a persistent inflammatory state, allowing for the evaluation of drugs on established hypersensitivity.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: A single intraplantar injection of CFA (e.g., 0.1 mL of a 1 mg/mL suspension) is administered to the hind paw.[19][20] This induces inflammation and subsequent mechanical and thermal hyperalgesia that develops over several days.

-

Drug Administration: this compound (e.g., 30 µmol/kg, i.v.) or vehicle (e.g., polyethylene (B3416737) glycol) is administered after the establishment of hypersensitivity.[3][21]

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold. Thermal hyperalgesia is measured by assessing the latency to paw withdrawal from a radiant heat source.

This surgical model mimics neuropathic pain resulting from nerve injury.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: The L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.[3][14] This procedure results in the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.

-

Drug Administration: this compound is administered after the development of neuropathic pain behaviors.

-

Behavioral Testing: Mechanical sensitivity is assessed using the von Frey filament test to determine the paw withdrawal threshold.[3][14]

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the TRPA1 channel in various physiological and pathophysiological processes. Its high potency and selectivity make it an excellent probe for elucidating the contribution of TRPA1 to nociception and neurogenic inflammation. The detailed experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of TRPA1 biology and the development of novel analgesic therapies.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 4. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRPA1 modulation by piperidine carboxamides suggests an evolutionarily conserved binding site and gating mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Various signals involved in nociception regulate TRPA1 levels at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]

- 11. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Weak Acids as Endogenous Inhibitors of the Proton-Activated Chloride Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Engineering biosynthetic excitable tissues from unexcitable cells for electrophysiological and cell therapy studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. moodle2.units.it [moodle2.units.it]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sensitization of TRPA1 by Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Discovery and Development of A-967079: A Selective TRPA1 Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-967079 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in pain and inflammation signaling pathways. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It includes a summary of its biological activity, detailed experimental protocols for its evaluation, and a discussion of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a sensor for a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 leads to the influx of cations, depolarization of the neuronal membrane, and the transmission of pain signals. Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics and anti-inflammatory agents.

This compound, with the chemical name (1E,3E)-1-(4-Fluorophenyl)-2-methyl-1-pentene-3-one oxime, was identified as a potent and selective TRPA1 antagonist.[1] Initially developed by Abbott Laboratories, it has been extensively used as a pharmacological tool to investigate the physiological and pathophysiological roles of TRPA1.[2] This guide details the key data and methodologies associated with the discovery and preclinical development of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency of this compound

| Parameter | Species | Value (nM) | Assay Method |

| IC₅₀ | Human | 67 | Calcium Influx Assay |

| IC₅₀ | Rat | 289 | Calcium Influx Assay |

Data sourced from multiple references.[3]

Table 2: In Vivo Efficacy of this compound in a Rat Model of Osteoarthritic Pain

| Parameter | Route of Administration | Value (mg/kg) |

| ED₅₀ | Oral | 23.2 |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration |

| Cₘₐₓ | 26.6 µM | Intravenous |

| tₘₐₓ | 1.50 h | Intravenous |

Note: Further details on the pharmacokinetic profile can be found in the cited literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

FLIPR Calcium Influx Assay

This assay is a high-throughput method used to measure changes in intracellular calcium concentration, a hallmark of ion channel activation.

Objective: To determine the inhibitory potency (IC₅₀) of this compound on TRPA1 channel activation.

Materials:

-

HEK293 cells stably expressing human or rat TRPA1

-

FLIPR Calcium Assay Kit (e.g., from Molecular Devices)[4][5]

-

TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)

-

This compound

-

96-well or 384-well black-walled, clear-bottom microplates

-

FLIPR (Fluorometric Imaging Plate Reader) instrument[6]

Procedure:

-

Cell Plating: Seed HEK293-TRPA1 cells into microplates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate the plate for a specified time (typically 1 hour) at 37°C to allow for dye loading.[7]

-

Compound Addition: Prepare serial dilutions of this compound. Add the compound solutions to the wells and incubate for a predetermined period.

-

Agonist Stimulation and Measurement: Place the microplate into the FLIPR instrument. The instrument will add a solution of the TRPA1 agonist (e.g., AITC) to each well to stimulate the channels. Simultaneously, it will measure the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon agonist addition corresponds to calcium influx. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.

CFA-Induced Inflammatory Pain Model in Rats

This is a widely used preclinical model to evaluate the efficacy of analgesic compounds in a setting of persistent inflammatory pain.[8][9][10]

Objective: To assess the in vivo analgesic efficacy of this compound.

Materials:

-

Male Sprague-Dawley rats

-

Complete Freund's Adjuvant (CFA)[11]

-

This compound formulated for oral administration

-

Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)

Procedure:

-

Induction of Inflammation: Inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw of each rat. This will induce a localized and persistent inflammation.[8]

-

Drug Administration: At a specified time point after CFA injection (e.g., 24 hours), administer this compound or vehicle orally to different groups of rats.

-

Behavioral Testing: At various times after drug administration, assess the pain response of the animals.

-

Mechanical Allodynia: Use von Frey filaments of increasing stiffness to apply pressure to the inflamed paw. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.

-

Thermal Hyperalgesia: Use a radiant heat source focused on the inflamed paw. The time taken for the rat to withdraw its paw (paw withdrawal latency) is measured.

-

-

Data Analysis: Compare the paw withdrawal thresholds or latencies between the this compound-treated and vehicle-treated groups. A significant increase in the withdrawal threshold or latency in the treated group indicates an analgesic effect. The ED₅₀ value can be calculated from the dose-response data.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the TRPA1 signaling pathway and the discovery and development workflow for this compound.

Caption: TRPA1 Signaling Pathway and the inhibitory action of this compound.

Caption: A generalized workflow for the discovery and development of this compound.

Conclusion

This compound is a well-characterized, potent, and selective TRPA1 antagonist that has been instrumental in advancing our understanding of the role of TRPA1 in pain and inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and for those interested in the development of novel TRPA1-targeted therapeutics. While this compound itself has not been developed for medical use, the insights gained from its study continue to inform the development of new analgesic and anti-inflammatory drugs.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]

- 5. moleculardevices.com [moleculardevices.com]

- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. moleculardevices.com [moleculardevices.com]

- 8. scispace.com [scispace.com]

- 9. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]

- 10. criver.com [criver.com]

- 11. researchgate.net [researchgate.net]

A-967079: A Technical Guide to its Application in Pain and Inflammation Research

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-967079 is a potent, selective, and systemically available antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] This channel is a critical sensor for noxious chemical, thermal, and mechanical stimuli, playing a pivotal role in the signaling pathways of pain and neurogenic inflammation. The high selectivity and demonstrated efficacy of this compound in various preclinical models have established it as an indispensable pharmacological tool for elucidating the function of TRPA1 in both physiological and pathological states. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its role in relevant biological pathways.

Mechanism of Action: TRPA1 Antagonism

TRPA1 is a non-selective cation channel predominantly expressed on the peripheral and central terminals of nociceptive sensory neurons.[3] It is activated by a diverse range of exogenous irritants (e.g., allyl isothiocyanate from mustard oil, formalin) and endogenous inflammatory mediators.[4] Activation of TRPA1 leads to cation influx, depolarization of the neuronal membrane, and the initiation of pain signals. This compound exerts its analgesic and anti-inflammatory effects by selectively binding to and blocking the TRPA1 channel, thereby preventing its activation and subsequent downstream signaling.[1]

Quantitative Data Summary

The efficacy, selectivity, and pharmacokinetic properties of this compound have been characterized in multiple studies. The data below is compiled for easy reference.

Table 1: In Vitro Efficacy & Selectivity

| Parameter | Species | Value | Selectivity | Reference |

| IC₅₀ | Human | 67 nM | >1000-fold vs. other TRP channels | [2][3][5][6][7] |

| IC₅₀ | Rat | 289 nM | >150-fold vs. 75 other ion channels, enzymes, and GPCRs | [2][3][5][6][7] |

Table 2: In Vivo Efficacy in Pain and Inflammation Models

| Model | Species | Administration | Dose | Key Finding | Reference |

| CFA-Induced Inflammation | Rat | i.v. | 30 µmol/kg | Reduced WDR neuron response to mechanical stimuli. | [3][5] |

| CFA-Induced Inflammation | Rat | i.v. | 30 µmol/kg | Decreased spontaneous firing of WDR neurons. | [2][3] |

| Osteoarthritic Pain | Rat | i.v. | 30 µmol/kg | Reduced WDR neuron response to joint stimulation. | [2][3] |

| Formalin-Induced Nociception | Mouse | i.pl. | 16 µg/20 µl | Reduced nocifensive response in the early phase by ~54%. | [4] |

| Formalin-Induced Hypersensitivity | Rat | i.pl. | 100 µM | Completely prevented long-lasting mechanical allodynia. | [8] |

| Bone Cancer Pain | Rat | i.v. | 10 mg/kg | Relieved mechanical and thermal hypersensitivity. | [9] |

| Postoperative Pain | Rat | - | - | Diminished guarding pain and mechanical hypersensitivity. | [10] |

CFA: Complete Freund's Adjuvant; WDR: Wide Dynamic Range; i.v.: intravenous; i.pl.: intraplantar

Table 3: Pharmacokinetic Profile in Rats

| Parameter | Administration | Value | Reference |

| Cₘₐₓ | Single Dose | 26.6 µM | [7][11] |

| tₘₐₓ | Single Dose | 1.50 hours | [7][11] |

| Distribution Half-life (t₁/₂,dis) | Single Dose | 1.8 hours | [7][11] |

Detailed Experimental Protocols

This section details methodologies for key experiments used to characterize this compound.

In Vitro Assay: Intracellular Calcium Imaging

This assay measures the ability of this compound to block TRPA1-mediated calcium influx in a cellular system.

-

Cell Culture: Use a cell line (e.g., HEK293) stably or transiently transfected with the human or rat TRPA1 gene. Culture cells to ~80-90% confluency on glass coverslips.

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Baseline Measurement: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope. Establish a stable baseline fluorescence recording.

-

Antagonist Incubation: Perfuse the cells with a buffer containing this compound at the desired concentration for 5-10 minutes.

-

Agonist Challenge: While continuing to perfuse with this compound, challenge the cells with a known TRPA1 agonist (e.g., 100 µM Allyl isothiocyanate - AITC).

-

Data Analysis: Record the change in fluorescence intensity, which corresponds to the intracellular calcium concentration. Calculate the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. The IC₅₀ value can be determined by testing a range of this compound concentrations.[12]

In Vitro Assay: Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity and its modulation by this compound.

-

Cell Preparation: Use TRPA1-expressing cells as described for calcium imaging.

-

Recording Configuration: Employ the whole-cell patch-clamp configuration.[13] A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply a TRPA1 agonist (e.g., AITC) to the extracellular solution to evoke an inward current.

-

Antagonist Application: Co-apply this compound with the agonist to measure the degree of current inhibition.

-

Data Analysis: Measure the peak current amplitude in response to the agonist with and without this compound. Plot a concentration-response curve to determine the IC₅₀ for channel block.[14]

In Vivo Model: Formalin-Induced Nociception

The formalin test is a model of tonic chemical pain that assesses both acute neurogenic pain and persistent inflammatory pain.[15][16]

-

Animal Acclimation: Acclimate male mice or rats to observation chambers for at least 30 minutes before testing.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraplantar, intravenous) at a predetermined time before formalin injection.

-

Nociception Induction: Inject a small volume (e.g., 20 µL) of dilute formalin solution (e.g., 2.5-5%) subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after injection, record the cumulative time the animal spends flinching, licking, or biting the injected paw. The observation is biphasic:

-

Data Analysis: Compare the nocifensive scores between the this compound-treated group and the vehicle group for each phase. This compound has been shown to be particularly effective in reducing the Phase I response.[4]

In Vivo Model: CFA-Induced Inflammatory Pain

This model is used to study persistent inflammatory hyperalgesia.

-

Baseline Testing: Measure baseline mechanical sensitivity (using von Frey filaments) and thermal sensitivity (using the Hargreaves plantar test) for both hind paws of the animal (e.g., Sprague-Dawley rat).

-

Induction: Administer an intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw to induce a localized, persistent inflammation.[17][18]

-

Hyperalgesia Development: Allow 1-3 days for inflammation and thermal/mechanical hyperalgesia to fully develop.

-

Drug Administration: Administer this compound or vehicle systemically (e.g., i.v., i.p., or oral).

-

Post-treatment Assessment: Re-evaluate mechanical and thermal withdrawal thresholds at various time points after drug administration (e.g., 30, 60, 120 minutes).

-

Data Analysis: Calculate the reversal of hyperalgesia by comparing post-drug withdrawal thresholds to the post-CFA, pre-drug baseline.

This compound Development and Validation Pathway

The validation of this compound as a selective TRPA1 tool compound followed a logical progression from in vitro characterization to in vivo efficacy testing.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 3. apexbt.com [apexbt.com]

- 4. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peripheral and spinal TRPA1 channels contribute to formalin-induced long-lasting mechanical hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model [frontiersin.org]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 14. biorxiv.org [biorxiv.org]

- 15. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. Differential involvement of TRPV1 receptors at the central and peripheral nerves in CFA-induced mechanical and thermal hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Investigating Sensory Signaling Pathways with A-967079: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of A-967079, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. This compound serves as a critical tool for investigating the role of TRPA1 in sensory signaling pathways, particularly those related to pain, inflammation, and respiratory conditions. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its application, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: this compound and the TRPA1 Channel

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel primarily expressed in the sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[1] It functions as a key sensor of a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and products of oxidative stress.[2] Activation of TRPA1 leads to an influx of cations, primarily Ca2+, which in turn triggers the sensation of pain and neurogenic inflammation.[3][4]

This compound is a selective antagonist of the TRPA1 receptor, effectively blocking the channel and preventing its activation by various agonists.[5][6] Its high potency and selectivity make it an invaluable pharmacological tool for dissecting the specific contributions of TRPA1 to various physiological and pathophysiological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

| Target | Species | Assay | IC50 | Reference |

| TRPA1 | Human | Not Specified | 67 nM | [6][7] |

| TRPA1 | Rat | Not Specified | 289 nM | [6][7] |

Table 2: In Vivo Efficacy and Dosing of this compound

| Animal Model | Condition | Administration Route | Dose | Effect | Reference |

| Rat | Uninjured and CFA-inflamed | Intravenous (i.v.) | 30 µmol/kg | Decreased responses of WDR and NS neurons to noxious pinch stimulation. | [6][7] |

| Rat | Osteoarthritic (OA) and OA-sham | Not Specified | Not Specified | Decreased responses of WDR neurons to high-intensity mechanical stimulation. | [8] |

| Rat | Bone Cancer Pain | Intravenous (i.v.) | 10 mg/kg | Relieved paw mechanical withdrawal threshold and paw withdrawal thermal latency. | [9][10] |

| Mouse | Temporomandibular Joint Pain (Zymosan and CFA models) | Intraperitoneal (i.p.) | 100 mg/kg (pre-treatment), 60 mg/kg (daily) | Inhibited hyper-nociception. | [11] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Cmax | 26.6 µM | [12] |

| tmax | 1.50 h | [12] |

| Distribution Half-life (t1/2,dis) | 1.8 h | [12] |

| Elimination Half-life (t1/2,el) | 92.2 h | [12] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the TRPA1 signaling pathway and a typical experimental workflow for investigating the effects of this compound.

References

- 1. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons [cpsjournals.cn]

- 9. Frontiers | The TRPA1 Channel Mediates Mechanical Allodynia and Thermal Hyperalgesia in a Rat Bone Cancer Pain Model [frontiersin.org]

- 10. frontiersin.org [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Calcium imaging of primary canine sensory neurons: Small‐diameter neurons responsive to pruritogens and algogens - PMC [pmc.ncbi.nlm.nih.gov]

A-967079: A Potent and Selective Antagonist of the TRPA1 Ion Channel

An In-depth Technical Guide on the In Vitro Potency and Mechanism of Action

This technical guide provides a comprehensive overview of the antagonist A-967079, focusing on its inhibitory potency (IC50) against human and rat Transient Receptor Potential Ankyrin 1 (TRPA1) channels. It is intended for researchers, scientists, and professionals in drug development engaged in the study of pain, inflammation, and respiratory conditions where TRPA1 plays a crucial role. This document details the quantitative potency, the experimental protocols used for its determination, and the underlying signaling pathways.

Potency of this compound at Human and Rat TRPA1

This compound is a highly selective and potent antagonist of the TRPA1 ion channel, though its potency exhibits species-specific differences.[1][2] The half-maximal inhibitory concentration (IC50) values for human and rat TRPA1 are summarized below.

| Species | Channel | IC50 Value (nM) |

| Human | TRPA1 | 67 |

| Rat | TRPA1 | 289 |

| Table 1: Comparative IC50 values of this compound for human and rat TRPA1 channels. Data sourced from multiple in vitro studies.[2][3] |

TRPA1 Signaling Pathway and this compound Mechanism of Action

The TRPA1 ion channel is a non-selective cation channel predominantly expressed in the sensory neurons of the peripheral nervous system.[4][5] It functions as a primary sensor for a wide array of noxious stimuli, including environmental irritants (e.g., cinnamaldehyde, acrolein), endogenous inflammatory mediators, and changes in temperature.[3][4]

Activation of the TRPA1 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺. This influx causes depolarization of the neuronal membrane, which, upon reaching the threshold, initiates an action potential that propagates to the central nervous system, resulting in the sensation of pain or irritation.[5] The increase in intracellular Ca²⁺ also triggers the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from the sensory nerve endings, contributing to neurogenic inflammation.[5][6]

This compound exerts its inhibitory effect by acting as a direct channel blocker.[7] Structural and mutagenesis studies have identified its binding site within a pocket formed by the S5 and S6 transmembrane segments and the first pore helix of the TRPA1 channel.[7][8] By occupying this site, this compound physically occludes the ion conduction pathway, preventing cation influx and subsequent neuronal activation.[7][9]

Experimental Protocol: In Vitro IC50 Determination

The IC50 values of this compound are typically determined using a cell-based calcium flux assay with a Fluorometric Imaging Plate Reader (FLIPR).[10] This method measures the ability of the antagonist to inhibit the rise in intracellular calcium induced by a TRPA1 agonist.

Key Methodologies

1. Cell Line and Culture:

-

A human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cell line stably or transiently expressing the full-length human or rat TRPA1 channel is used.[10]

-

Cells are cultured in appropriate media (e.g., DMEM with 10% FCS) and seeded into 384-well poly-D-lysine-coated microplates. Expression of the TRPA1 protein may be induced by adding an agent like doxycycline (B596269) 24-48 hours prior to the assay.[10]

2. Calcium Indicator Dye Loading:

-

On the day of the experiment, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 NW) dissolved in an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[10]

-

Cells are incubated with the dye for approximately 1 hour at room temperature in the dark, allowing the dye to enter the cells.[10]

3. Compound Addition and Measurement:

-

The assay is performed using a FLIPR system, which measures fluorescence changes over time.[10]

-

An initial baseline fluorescence reading is taken for about 10 seconds.[10]

-

Serial dilutions of this compound (the antagonist) are added to the wells. The plate is then incubated for a short period (e.g., 5 minutes) to allow the compound to bind to the TRPA1 channels.[10]

-

Following incubation, a TRPA1 agonist (e.g., cinnamaldehyde, zinc chloride, or O-chlorobenzylidene malononitrile) is added at a concentration known to elicit a sub-maximal (EC70-EC80) response.[10]

-

The fluorescence intensity is measured immediately after agonist addition and for several minutes thereafter. The increase in fluorescence corresponds to the influx of calcium through activated TRPA1 channels.

4. Data Analysis:

-

The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to control wells (agonist only).

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using nonlinear regression analysis.[10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPA1 - Wikipedia [en.wikipedia.org]

- 5. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists [mdpi.com]

- 8. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model - PMC [pmc.ncbi.nlm.nih.gov]

Selectivity Profile of A-967079 Over Other TRP Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-967079 is a potent and highly selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain, inflammation, and respiratory disorders.[1] Its remarkable selectivity is crucial for its utility as a pharmacological tool and its potential as a therapeutic agent, minimizing off-target effects. This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its activity against various TRP channels, the experimental protocols used for these determinations, and the underlying signaling pathways.

Data Presentation: Quantitative Selectivity Profile

This compound demonstrates exceptional selectivity for the TRPA1 channel over other members of the TRP channel family. The following table summarizes the available quantitative data on its inhibitory activity.

| Target Channel | Species | IC50 (nM) | Selectivity over TRPA1 (Human) | Reference |

| TRPA1 | Human | 67 | - | [2][3][4][5] |

| TRPA1 | Rat | 289 | ~4.3-fold less potent than human | [2][3][4][5] |

| TRPV1 | Not Specified | >1000-fold less potent | >1000-fold | [6] |

| TRPV3 | Not Specified | >1000-fold less potent | >1000-fold | [6] |

| TRPV4 | Not Specified | >1000-fold less potent | >1000-fold | [3][6] |

| TRPM8 | Not Specified | >1000-fold less potent | >1000-fold | [7] |

Note: While specific IC50 values for TRPV1, TRPV3, TRPV4, and TRPM8 are not publicly available, multiple sources confirm a selectivity of over 1000-fold compared to human TRPA1.[6] this compound has also been shown to be over 150-fold selective against a panel of 75 other ion channels, enzymes, and G-protein-coupled receptors.[6]

Experimental Protocols

The selectivity of this compound has been primarily determined using two key experimental techniques: calcium imaging assays and electrophysiology . These methods allow for the functional assessment of TRP channel activity in the presence of the compound.

Calcium Imaging Assay

This high-throughput method measures changes in intracellular calcium concentration ([Ca²⁺]i) following channel activation.

Objective: To determine the inhibitory effect of this compound on agonist-induced calcium influx in cells expressing various TRP channels.

General Protocol:

-

Cell Culture and Transfection:

-

HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells are cultured in appropriate media.

-

Cells are transiently or stably transfected with the cDNA of the human TRP channel of interest (e.g., TRPA1, TRPV1, TRPV3, TRPV4, TRPM8).

-

-

Calcium Indicator Loading:

-

Compound Application and Stimulation:

-

The cells are washed to remove excess dye and then incubated with varying concentrations of this compound or vehicle (DMSO).

-

A specific agonist for the expressed TRP channel is added to stimulate calcium influx.

-

TRPA1: Allyl isothiocyanate (AITC) or cinnamaldehyde.

-

TRPV1: Capsaicin.

-

TRPV3: 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) or carvacrol.

-

TRPV4: 4α-Phorbol 12,13-didecanoate (4α-PDD) or GSK1016790A.

-

TRPM8: Menthol or icilin.[7]

-

-

-

Data Acquisition and Analysis:

-

Changes in fluorescence intensity are measured using a fluorescence plate reader or a microscope-based imaging system.

-

The ratio of fluorescence at two excitation wavelengths (for Fura-2) or the change in fluorescence intensity (for Fluo-4) is calculated to determine the relative change in [Ca²⁺]i.

-

Concentration-response curves for this compound are generated, and the IC50 values are calculated.

-

Electrophysiology (Whole-Cell Patch Clamp)

This technique provides a direct measure of ion channel currents, offering high-resolution data on channel inhibition.

Objective: To directly measure the effect of this compound on agonist-induced currents in single cells expressing specific TRP channels.

General Protocol:

-

Cell Preparation:

-

Transfected HEK293 or CHO cells are prepared on coverslips for recording.

-

-

Patch Clamp Recording:

-

The whole-cell patch-clamp configuration is established using a glass micropipette.

-

The intracellular (pipette) solution typically contains (in mM): 140 KCl, 5 EGTA, and 10 HEPES, with the pH adjusted to 7.4 with KOH.[8]

-

The extracellular (bath) solution is a physiological saline solution similar to that used in calcium imaging.

-

The membrane potential is held at a specific voltage (e.g., -60 mV).

-

-

Compound Application and Stimulation:

-

A stable baseline current is recorded.

-

The specific TRP channel agonist is applied to the cell to elicit an inward or outward current.

-

This compound is then co-applied with the agonist at various concentrations to assess its inhibitory effect.

-

-

Data Acquisition and Analysis:

-

The amplitude of the agonist-induced current is measured before and after the application of this compound.

-

The percentage of inhibition is calculated for each concentration of this compound.

-

Concentration-response curves are plotted to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway of TRPA1 and Inhibition by this compound

Caption: TRPA1 activation and its inhibition by this compound.

Experimental Workflow for Determining Selectivity

Caption: Workflow for assessing this compound selectivity.

Conclusion

This compound is a highly selective TRPA1 antagonist, exhibiting over a thousand-fold selectivity against other closely related TRP channels such as TRPV1, TRPV3, TRPV4, and TRPM8. This high degree of selectivity, established through rigorous functional assays like calcium imaging and electrophysiology, underscores its value as a specific pharmacological probe for studying TRPA1 function. For drug development professionals, the well-defined selectivity profile of this compound provides a strong foundation for its potential therapeutic applications, promising minimal off-target effects and a favorable safety profile. The detailed methodologies provided in this guide serve as a practical reference for researchers aiming to replicate or build upon these findings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound | TRP/TRPV Channel | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transient receptor potential melastatin 8 (TRPM8) channels are involved in body temperature regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Basis Determining Inhibition/Activation of Nociceptive Receptor TRPA1 Protein: A SINGLE AMINO ACID DICTATES SPECIES-SPECIFIC ACTIONS OF THE MOST POTENT MAMMALIAN TRPA1 ANTAGONIST - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Central Nervous System Penetration of A-967079

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration of A-967079, a selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. While multiple sources describe this compound as having "good" or "strong" penetration into the CNS, this document collates the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to offer a deeper understanding for research and development purposes.[1][2]

Executive Summary

This compound is a potent and selective TRPA1 antagonist that has demonstrated efficacy in preclinical models of pain and inflammation.[3] Its ability to cross the blood-brain barrier is a critical factor for its potential therapeutic effects on centrally mediated neurological conditions. This guide summarizes the known pharmacokinetic properties of this compound, with a focus on its distribution to the central nervous system. Despite widespread qualitative statements about its CNS penetration, publicly available quantitative data on brain and cerebrospinal fluid (CSF) concentrations remain limited. This document presents the available plasma pharmacokinetic data as a foundation for understanding its systemic exposure and potential for CNS entry.

Quantitative Data on this compound Pharmacokinetics

Table 1: Plasma Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Dose [3]

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 26.6 | µM |

| tmax (Time to Maximum Concentration) | 1.50 | h |

| Distribution Half-life (t½,dis) | 1.8 | h |

| Elimination Half-life (t½,el) | 92.2 | h |

| Area Under the Curve (AUC) | 56.3 | µM·h |

Data from a study in rats.[3]

Experimental Protocols

The determination of CNS penetration of a compound like this compound involves a combination of in vivo and in vitro methodologies. Below are detailed descriptions of key experimental protocols relevant to assessing the CNS distribution of therapeutic agents.

In Vivo Assessment of CNS Penetration

1. Brain Tissue Homogenate Analysis:

-

Objective: To determine the total concentration of this compound in the brain tissue.

-

Methodology:

-

Administer this compound to laboratory animals (e.g., rats, mice) via a relevant route (e.g., intravenous, oral).

-

At predetermined time points, euthanize the animals and perfuse the circulatory system with saline to remove blood from the brain tissue.

-

Harvest the brain tissue and homogenize it in a suitable buffer.

-

Extract this compound from the brain homogenate using an appropriate organic solvent.

-

Quantify the concentration of this compound in the extract using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Simultaneously, collect blood samples to determine the plasma concentration of this compound at the same time points.

-

Calculate the brain-to-plasma concentration ratio (Kp). To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in both brain tissue and plasma needs to be determined, typically through equilibrium dialysis.

-

2. Cerebrospinal Fluid (CSF) Sampling:

-

Objective: To measure the concentration of this compound in the CSF, which can be a surrogate for the unbound concentration in the brain interstitial fluid.

-

Methodology:

-

Administer this compound to the animals.

-

At specified time points, collect CSF from the cisterna magna or lumbar space under anesthesia.

-

Analyze the CSF samples for this compound concentration using LC-MS/MS.

-

Collect concurrent blood samples to determine plasma concentrations.

-

Calculate the CSF-to-plasma concentration ratio.

-

3. In Vivo Microdialysis:

-

Objective: To measure the unbound concentration of this compound in the brain's interstitial fluid (ISF) in real-time in awake, freely moving animals.[1][2][4][5][6]

-

Methodology:

-

Surgically implant a microdialysis probe into a specific brain region of interest.

-

Continuously perfuse the probe with an artificial CSF (aCSF) solution at a slow, constant flow rate.

-

This compound in the brain ISF will diffuse across the semipermeable membrane of the probe into the aCSF.

-

Collect the resulting dialysate samples at regular intervals.

-

Analyze the dialysate for the concentration of this compound using a highly sensitive analytical method.

-

Determine the in vitro recovery rate of the probe to calculate the absolute concentration of unbound this compound in the ISF.

-

Analytical Method for Quantification

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is crucial for the accurate quantification of this compound in biological matrices.[3]

-

Sample Preparation: Protein precipitation from plasma, brain homogenate, or CSF samples.

-

Chromatography: Separation of this compound from endogenous matrix components on a suitable HPLC column.

-

Mass Spectrometry: Detection and quantification using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Visualizations

Signaling Pathway of TRPA1 Antagonism

This compound exerts its effects by blocking the TRPA1 ion channel, which is a key player in nociceptive signaling. The following diagram illustrates the mechanism of action.

Caption: Mechanism of this compound as a TRPA1 antagonist in nociceptive signaling.

Experimental Workflow for CNS Penetration Assessment

The following diagram outlines a typical workflow for evaluating the central nervous system penetration of a compound like this compound.

Caption: A generalized experimental workflow for assessing CNS penetration of this compound.

Discussion and Future Directions

The available evidence strongly suggests that this compound can access the central nervous system. However, the lack of publicly available quantitative data on its brain and CSF concentrations is a significant knowledge gap. Future research should focus on conducting definitive studies to quantify the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound. Such data would be invaluable for:

-

Establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship for centrally mediated effects.

-

Informing dose selection for future preclinical and potentially clinical studies.

-

Validating the qualitative observations of "good" CNS penetration with robust quantitative metrics.

Techniques such as in vivo microdialysis would be particularly powerful in providing real-time measurements of unbound this compound in the brain's interstitial fluid, offering the most direct assessment of target engagement in the CNS.

References

- 1. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 5. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A-967079: A TRPA1 Antagonist in Neuropathic Pain Models - A Technical Guide

This technical guide provides an in-depth overview of the application of A-967079, a potent and selective TRPA1 antagonist, in preclinical models of neuropathic pain. This compound has been instrumental in elucidating the role of the TRPA1 channel in various pain states and serves as a valuable tool for researchers, scientists, and drug development professionals in the field of analgesia. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound is a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel predominantly expressed in a subset of nociceptive primary sensory neurons and is considered a key sensor for a wide array of environmental irritants and endogenous pain-producing substances.[3] In neuropathic pain states, TRPA1 expression and activity can be upregulated, contributing to hypersensitivity to mechanical and thermal stimuli.[4][5] this compound exerts its analgesic effects by blocking the activation of the TRPA1 channel, thereby reducing the excitability of nociceptive neurons. It has demonstrated high selectivity for TRPA1 over other TRP channels and a broad range of other ion channels and receptors.[6] The compound has shown efficacy in various animal models of pain, including those related to inflammation and neuropathy.[7][8]

Quantitative Data on the Efficacy of this compound in Pain Models

The following table summarizes the quantitative findings from various studies investigating the effects of this compound in different pain models.

| Pain Model | Species | This compound Dose & Route of Administration | Pain Assessment Method | Key Findings |

| Allyl isothiocyanate (AITC)-induced pain | Mouse | 16 μg/20 μl (intraplantar) | Nocifensive response (licking duration) | Reduced pain reaction by 48% (P<0.05).[9] |

| Formalin-induced pain (early phase) | Mouse | Not specified | Nocifensive response (licking duration) | Reduced pain reaction by 54% (P<0.001).[9] |

| Paclitaxel-induced neuropathic pain | Mouse | Not specified | Heat hyperalgesia | Did not attenuate heat hyperalgesia.[9] |

| Bone Cancer Pain | Rat | 10 mg/kg (intravenous) | Paw Mechanical Withdrawal Threshold (PMWT) | Significantly increased PMWT from 2 to 4 hours post-administration.[10][11] |

| Bone Cancer Pain | Rat | 10 mg/kg (intravenous) | Paw Withdrawal Thermal Latency (PWTL) - Hot | Significantly increased PWTL from 4 to 6 hours post-administration.[10][11] |

| Uninjured | Rat | 30 μmol/kg (intravenous) | Wide Dynamic Range (WDR) neuron firing (noxious pinch) | Decreased responses of WDR and nociceptive specific (NS) neurons.[2][12][13] |

| Complete Freund's Adjuvant (CFA)-inflamed | Rat | 30 μmol/kg (intravenous) | WDR neuron firing (noxious pinch) | Decreased responses of WDR and NS neurons.[2][12][13] |

| Osteoarthritic (OA) | Rat | 30 μmol/kg (intravenous) | WDR neuron firing (high-intensity mechanical stimulation) | Reduced responses of WDR neurons.[12][13] |

| Human TRPA1-specific pain model (JT010-induced) | Human | 10 μM (co-application with agonist) | Pain rating | Abolished JT010-induced pain.[14] |

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in blocking TRPA1-mediated nociception.

Experimental Protocols

Detailed methodologies for key neuropathic pain models and behavioral assays are provided below.

Neuropathic Pain Models

1. Chronic Constriction Injury (CCI) of the Sciatic Nerve

This model induces a partial nerve injury that results in robust and long-lasting neuropathic pain behaviors.[15]

-

Anesthesia: The animal (typically a rat) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

The biceps femoris and the gluteus superficialis muscles of one hind limb are separated by blunt dissection to expose the common sciatic nerve.

-

Proximal to the sciatic nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch of the corresponding hind limb is observed, which ensures constriction without arresting epineural blood flow.[15]

-

The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.

-

-

Post-operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative care. Behavioral testing typically begins several days after surgery.

-

Outcome: The procedure leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.[16]

2. Spared Nerve Injury (SNI)

The SNI model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact.[17] This results in a highly reproducible and long-lasting mechanical allodynia in the territory of the spared nerve.[17][18]

-

Anesthesia: The animal (typically a mouse or rat) is anesthetized.

-

Surgical Procedure:

-

The sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed in one hind limb.

-

The tibial and common peroneal nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump.

-

Care is taken to avoid any contact with or stretching of the intact sural nerve.[18]

-

The muscle and skin are then closed in layers.

-

-

Post-operative Care: Standard post-operative care is provided.

-

Outcome: Animals develop a robust and long-lasting mechanical allodynia in the lateral part of the plantar surface of the ipsilateral paw, which is innervated by the spared sural nerve.[18]

3. Paclitaxel-Induced Neuropathy (PIN)

This model mimics the painful peripheral neuropathy often experienced by patients undergoing chemotherapy with paclitaxel (B517696).[8][19]

-

Drug Administration: Paclitaxel is typically administered to rodents (rats or mice) via intraperitoneal (i.p.) injections. A common dosing regimen is four injections on alternate days, with a cumulative dose of 8 mg/kg.[20]

-

Vehicle Control: A vehicle control group (e.g., Cremophor EL and ethanol) should be included.

-

Timeline: Neuropathic pain behaviors, such as mechanical and cold allodynia, typically develop over several days to weeks following the initiation of paclitaxel treatment.

-

Outcome: The model results in a bilateral peripheral neuropathy characterized by mechanical allodynia and cold hyperalgesia.

Behavioral Assays

1. Von Frey Test for Mechanical Allodynia

This is the gold standard method for assessing mechanical sensitivity in rodents.[10]

-

Apparatus: The test is conducted using a set of calibrated von Frey filaments, which are nylon monofilaments that exert a specific bending force.

-

Procedure:

-

Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.[7][9]

-

The filaments are applied perpendicularly to the plantar surface of the hind paw until they buckle.

-

The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[3][10] The testing starts with a mid-range filament. If there is a positive response (paw withdrawal), a weaker filament is used next. If there is no response, a stronger filament is used.[10]

-

-

Data Analysis: The pattern of responses is used to calculate the 50% paw withdrawal threshold, which is a measure of mechanical sensitivity.

2. Hargreaves Test for Thermal Hyperalgesia

This test measures the latency of paw withdrawal to a radiant heat source.[2][4][12][14]

-

Apparatus: A radiant heat source is placed under a glass floor on which the animal is habituated in a clear enclosure.[2][14]

-

Procedure:

-

Data Analysis: The paw withdrawal latency is recorded. A decrease in latency indicates thermal hyperalgesia.

Experimental Workflow for Evaluating this compound

Caption: A typical experimental workflow for evaluating this compound in a neuropathic pain model.

References

- 1. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 3. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 4. meliordiscovery.com [meliordiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of TRPA1 antagonist, this compound, in plasma using high-performance liquid chromatography tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paclitaxel-Induced Peripheral Neuropathic Pain Model [pharmaceuticalonline.com]

- 9. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. [PDF] Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. | Semantic Scholar [semanticscholar.org]

- 13. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]

- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 15. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 16. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Spared Nerve Injury (SNI) Model of Induced Mechanical Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preclinical research in paclitaxel-induced neuropathic pain: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Development and Maintenance of Paclitaxel-induced Neuropathic Pain Require Activation of the Sphingosine 1-Phosphate Receptor Subtype 1 - PMC [pmc.ncbi.nlm.nih.gov]

A-967079 in Osteoarthritic Pain Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of A-967079, a selective TRPA1 antagonist, in preclinical studies of osteoarthritic (OA) pain. This document details the mechanism of action, experimental protocols, and key findings related to this compound, offering a valuable resource for researchers in the field of pain and neuropharmacology.

Introduction to this compound and its Role in Osteoarthritic Pain

Osteoarthritis is a degenerative joint disease characterized by chronic pain, inflammation, and reduced mobility. The transient receptor potential ankyrin 1 (TRPA1) ion channel, expressed on sensory neurons and chondrocytes, has emerged as a key player in the pathogenesis of OA pain.[1][2] this compound is a potent and selective antagonist of the TRPA1 receptor, making it a valuable tool for investigating the role of this channel in OA pain and a potential therapeutic candidate.[3]

This compound has demonstrated analgesic effects in animal models of OA by blocking the activation of TRPA1, which is triggered by inflammatory mediators and oxidative stress within the osteoarthritic joint.[1][3] This guide will explore the preclinical evidence supporting the use of this compound in OA pain research.

Mechanism of Action and Signaling Pathways